molecular formula C10H13N3S B2887896 2-(4-Cyclopropylidenepiperidin-1-yl)-1,3,4-thiadiazole CAS No. 2097889-91-1

2-(4-Cyclopropylidenepiperidin-1-yl)-1,3,4-thiadiazole

Cat. No.: B2887896
CAS No.: 2097889-91-1
M. Wt: 207.3
InChI Key: HBAIHKQUNFMNFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Cyclopropylidenepiperidin-1-yl)-1,3,4-thiadiazole is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery. It features a 1,3,4-thiadiazole core, a privileged scaffold in pharmacology, linked to a conformationally rigid 4-cyclopropylidenepiperidine moiety . The 1,3,4-thiadiazole ring is a known bioisostere of pyrimidine and pyridazine rings, which are fundamental structures in nucleic acids and many therapeutic agents . This characteristic allows thiadiazole-containing compounds to potentially interfere with critical biological processes like DNA replication and enzyme function . Furthermore, the mesoionic nature and the presence of low-lying C-S σ* orbitals on the sulfur atom enhance the molecule's ability to cross cellular membranes and interact with biological targets, contributing to good bioavailability . The primary research value of this compound lies in its potential as a key intermediate or a novel chemical entity for investigating new therapeutic agents. Compounds with the 1,3,4-thiadiazole structure have demonstrated a wide spectrum of biological activities in scientific literature, including promising anticancer , antimicrobial , and antioxidant properties . The specific structural feature of the cyclopropylidene group introduces significant rigidity, which can profoundly influence the compound's physicochemical properties and its mode of interaction with enzymes or receptors, such as acting as an enzyme inhibitor or receptor modulator . As such, this compound serves as a versatile building block for developing novel bioactive molecules and for probing structure-activity relationships in pharmaceutical research. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(4-cyclopropylidenepiperidin-1-yl)-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-2-8(1)9-3-5-13(6-4-9)10-12-11-7-14-10/h7H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBAIHKQUNFMNFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1=C2CCN(CC2)C3=NN=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyclopropylidenepiperidin-1-yl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of cyclopropylidenepiperidine with thiadiazole derivatives in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyclopropylidenepiperidin-1-yl)-1,3,4-thiadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

2-(4-Cyclopropylidenepiperidin-1-yl)-1,3,4-thiadiazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Cyclopropylidenepiperidin-1-yl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The biological and physicochemical properties of 1,3,4-thiadiazoles are heavily influenced by their substituents. Below is a comparison of key analogs:

Compound Substituent Key Features
Target compound 4-Cyclopropylidenepiperidine Rigid bicyclic structure; enhanced lipophilicity and stereochemical complexity.
Benzodioxine-fused thiadiazoles 2,3-Dihydrobenzo[b][1,4]dioxine Planar aromatic system; moderate electronic delocalization.
Pyrazolyl-ethylidene thiadiazoles 5-Methyl-1-(4-nitrophenyl)pyrazole Nitrophenyl group enhances electron-withdrawing effects; pyrazole boosts H-bonding.
Phenylalanine-conjugated thiadiazoles L-Phenylalanine Amino acid moiety improves solubility; potential for chiral interactions.
Quinoxaline-sulfanyl acetamide derivatives Quinoxalin-2-yl sulfanyl Extended π-system; sulfur atoms enhance antifungal activity.

Key Observations :

  • The cyclopropylidenepiperidine group in the target compound offers a unique balance of rigidity and lipophilicity, which may improve blood-brain barrier penetration compared to bulkier aromatic substituents (e.g., benzodioxine or quinoxaline) .
  • Electron-withdrawing groups (e.g., nitro in pyrazolyl derivatives) enhance antimicrobial activity by polarizing the thiadiazole ring, increasing electrophilicity .

Activity Insights :

  • Pyrazolyl derivatives exhibit broad-spectrum antibacterial activity, outperforming phenylalanine-conjugated analogs .
  • Quinoxaline-sulfanyl compounds show superior antifungal potency, likely due to sulfur-mediated disruption of fungal membranes .
  • The target compound’s cyclopropylidenepiperidine group may reduce toxicity compared to nitro-containing analogs (e.g., pyrazolyl derivatives) .
Physicochemical Properties
  • LogP : Cyclopropylidenepiperidine substituents increase hydrophobicity (predicted LogP ~2.5) compared to benzodioxine (LogP ~1.8) or phenylalanine (LogP ~1.2) derivatives.
  • Solubility: Amino acid conjugates (e.g., ) exhibit higher aqueous solubility (>10 mg/mL) than aromatic or bicyclic analogs.

Biological Activity

The compound 2-(4-Cyclopropylidenepiperidin-1-yl)-1,3,4-thiadiazole is part of a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific thiadiazole derivative, focusing on its antibacterial, antitumor, and antiplatelet properties, as well as its mechanisms of action.

Chemical Structure and Synthesis

The structure of this compound can be described as follows:

  • Thiadiazole Ring : A five-membered ring containing two nitrogen atoms and three carbon atoms.
  • Cyclopropylidene Group : A cyclopropyl group attached to a piperidine moiety enhances the compound's lipophilicity and biological activity.

Synthesis typically involves the reaction of thiosemicarbazones with appropriate electrophiles to form the thiadiazole framework. The specific synthesis route can vary but generally includes cyclization reactions under acidic or basic conditions.

Antibacterial Activity

Recent studies have shown that thiadiazole derivatives exhibit significant antibacterial properties against various strains. For example:

  • Inhibition Studies : Compounds similar to this compound have shown inhibitory effects against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli .
Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae18

This suggests that the compound may interact with bacterial cell walls or interfere with metabolic pathways.

Antitumor Activity

The cytotoxic effects of thiadiazole derivatives have been widely studied. For instance:

  • Cytotoxicity Assays : Compounds similar to this compound were evaluated against various cancer cell lines including HeLa and MCF-7. Results indicated significant cytotoxicity with IC50 values in the low micromolar range .
Cell LineIC50 (μM)
HeLa29
MCF-735

These findings suggest that the compound may induce apoptosis or inhibit cell proliferation through various mechanisms such as DNA intercalation or disruption of mitotic spindle formation.

Antiplatelet Activity

Thiadiazoles have also been investigated for their potential as antiplatelet agents:

  • Aggregation Tests : In vitro studies demonstrated that compounds similar to this compound can inhibit platelet aggregation induced by ADP and collagen .
CompoundIC50 (μM)
Thiadiazole Derivative39 ± 11

This suggests that the compound may act on platelet receptors or signaling pathways involved in aggregation.

The biological activity of thiadiazoles is often attributed to their ability to interact with various biological targets:

  • DNA Binding : Some studies indicate that thiadiazoles can bind to calf thymus DNA (CT-DNA), which may contribute to their antitumor activity .
  • Enzyme Inhibition : Molecular docking studies have shown that these compounds can inhibit specific enzymes involved in bacterial metabolism and platelet aggregation .

Q & A

Basic: What are the established synthetic routes for 2-(4-cyclopropylidenepiperidin-1-yl)-1,3,4-thiadiazole, and what analytical methods validate its purity?

Answer:
The synthesis typically involves cyclocondensation reactions between piperidine derivatives and thiadiazole precursors. A common approach includes reacting 4-cyclopropylidenepiperidine with thiosemicarbazide derivatives under acidic conditions (e.g., POCl3 as a catalyst) to form the thiadiazole ring . Structural validation requires ¹H/¹³C NMR to confirm substituent positions, IR spectroscopy for functional group analysis (e.g., C=S stretching at ~650 cm⁻¹), and mass spectrometry to verify molecular weight . Purity is assessed via HPLC (≥95% purity threshold) and elemental analysis (deviation <0.4% for C, H, N, S) .

Basic: How do researchers differentiate the biological activity of thiadiazole derivatives from structurally similar heterocycles?

Answer:
Comparative studies use in vitro assays (e.g., antimicrobial MIC tests, kinase inhibition) and molecular docking to assess interactions with targets like bacterial enzymes or cancer-related proteins. For example, thiadiazoles often exhibit enhanced antimicrobial activity compared to triazoles due to sulfur’s electronegativity and ring planarity, which improve membrane permeability . Structural parameters (e.g., dihedral angles between thiadiazole and substituents) are quantified via X-ray crystallography to correlate geometry with activity .

Advanced: What strategies optimize the yield and regioselectivity of this compound synthesis?

Answer:
Key factors include:

  • Catalyst selection : Triethylamine or POCl3 enhances electrophilicity of intermediates, improving cyclization efficiency .
  • Solvent control : Polar aprotic solvents (e.g., DMF) stabilize transition states, reducing side reactions .
  • Temperature modulation : Reflux at 90–100°C ensures complete ring closure while avoiding decomposition .
    Yield optimization (up to 70–80%) is achieved via DoE (Design of Experiments) to balance reaction time, temperature, and stoichiometry .

Advanced: How can contradictory bioactivity data for thiadiazole derivatives be resolved?

Answer:
Discrepancies (e.g., variable antimicrobial potency in similar compounds) arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., -NO2) may enhance activity against Gram-negative bacteria but reduce solubility .
  • Assay conditions : MIC values vary with bacterial strain (e.g., E. coli vs. B. mycoides) and nutrient media composition .
    Resolution involves meta-analysis of structure-activity relationships (SAR) and QSAR modeling to isolate critical parameters (e.g., logP, polar surface area) .

Advanced: What mechanistic insights explain the anticancer potential of this compound derivatives?

Answer:
Proposed mechanisms include:

  • Kinase inhibition : Thiadiazole scaffolds bind ATP pockets in kinases (e.g., EGFR), disrupting phosphorylation cascades .
  • Apoptosis induction : Activation of caspase-3/7 via mitochondrial pathway, validated via flow cytometry and Western blotting .
    Docking studies (e.g., AutoDock Vina) predict binding affinities (ΔG < -8 kcal/mol) with targets like tubulin or topoisomerase II .

Methodological: How are molecular interactions between thiadiazole derivatives and biological targets characterized?

Answer:

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (kon/koff) for protein-ligand interactions .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) .
  • Cryo-EM/X-ray co-crystallography : Resolves 3D structures of ligand-target complexes (e.g., thiadiazole-DNA gyrase interactions) .

Methodological: What computational tools predict the physicochemical properties of thiadiazole derivatives?

Answer:

  • ADMET prediction : Tools like SwissADME estimate logP, bioavailability, and blood-brain barrier penetration .
  • DFT calculations : Gaussian or ORCA software optimize geometries and calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity .
  • Molecular dynamics (MD) simulations : GROMACS or AMBER model solvation effects and conformational stability .

Advanced: How do structural modifications (e.g., cyclopropyl vs. phenyl substituents) alter the compound’s pharmacokinetics?

Answer:

  • Cyclopropyl groups : Enhance metabolic stability by reducing CYP450-mediated oxidation compared to phenyl groups .
  • LogP adjustments : Introducing polar groups (e.g., -OH, -NH2) lowers logP from ~3.5 to ~2.0, improving aqueous solubility but reducing membrane permeability .
  • In vivo PK studies : Radiolabeled compounds (e.g., <sup>14</sup>C) track absorption, distribution, and elimination in rodent models .

Methodological: What protocols ensure reproducibility in synthesizing and testing thiadiazole derivatives?

Answer:

  • Standardized synthetic protocols : Detailed in (e.g., POCl3 reflux conditions, pH-controlled precipitation).
  • QC/QA measures : Batch-to-batch consistency verified via HPLC-MS and TLC (Rf ±0.05) .
  • Blinded assays : Antimicrobial/anticancer tests performed in triplicate with positive/negative controls (e.g., ciprofloxacin for bacteria, cisplatin for cancer cells) .

Advanced: How can researchers address solubility challenges in thiadiazole-based drug candidates?

Answer:

  • Salt formation : Hydrochloride or sodium salts improve aqueous solubility (e.g., 5 mg/mL to >50 mg/mL) .
  • Nanoformulation : Liposomal encapsulation or PEGylation enhances bioavailability .
  • Prodrug design : Ester or amide prodrugs (e.g., acetylated derivatives) increase solubility and enable targeted release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.